6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound with a unique structure that includes a dioxazaborocane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with appropriate amines and aldehydes under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as transmetalation in Suzuki–Miyaura coupling . The compound’s reactivity is also influenced by the electronic properties of the dioxazaborocane ring, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-[3-(methylthio)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione: Similar in structure but with a methylthio group instead of a methylsulfanyl group.
3-(6-Bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole: A related compound with a different core structure but similar functional groups.
Uniqueness
6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific combination of a dioxazaborocane ring and a methylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in synthesis and research .
Properties
IUPAC Name |
6-methyl-2-(3-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4S/c1-14-7-11(15)17-13(18-12(16)8-14)9-4-3-5-10(6-9)19-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOUZFXQPKCASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.